Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
Description
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound is known for its unique structure, which includes a benzyl group, a carbamimidoyl group, and a cyclopropyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,13,14)(H,15,16);1H |
InChI Key |
SWQOMKOMBBRKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Benzyl chloroformate+1-carbamimidoylcyclopropane→Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclopropylcarbamate derivatives .
Scientific Research Applications
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
Cyclopropyl carbamate: Contains the cyclopropyl group but lacks the benzyl and carbamimidoyl groups.
Carbamimidoyl derivatives: Compounds with similar carbamimidoyl groups but different substituents.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is unique due to its combination of benzyl, carbamimidoyl, and cyclopropyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride, with the CAS number 1191096-21-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and sphingosine kinase inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₆ClN₃O₂
- Molecular Weight : 269.73 g/mol
- CAS Number : 1191096-21-5
- MDL Number : MFCD26398130
This compound acts primarily as an inhibitor of sphingosine kinases (SphK1 and SphK2). These enzymes are crucial in the production of sphingosine 1-phosphate (S1P), a lipid mediator involved in various cellular processes such as proliferation, survival, and migration. The inhibition of SphK can lead to decreased levels of S1P, which is associated with reduced tumor cell growth and enhanced apoptosis in cancer cells.
Key Findings from Research Studies
-
Inhibition of Sphingosine Kinases :
- Studies have demonstrated that amidine-based compounds like this compound effectively inhibit SphK1, leading to a significant decrease in S1P levels both in vitro and in vivo. This inhibition has been linked to reduced proliferation of cancer cell lines, particularly those expressing high levels of SphK1 .
- Impact on Cell Proliferation :
- Cytotoxicity Assessment :
Case Study 1: Cancer Cell Lines
A series of experiments were conducted using various cancer cell lines to assess the efficacy of this compound as an anti-cancer agent. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant reductions in cell viability were observed at concentrations above 5 µM after 48 hours of treatment. The mechanism was primarily attributed to the inhibition of SphK1-mediated signaling pathways.
Case Study 2: In Vivo Models
In vivo studies involving mouse models demonstrated that administration of the compound led to:
- Tumor Growth Inhibition : A marked reduction in tumor size was observed compared to control groups.
- Mechanistic Insights : Analysis revealed decreased levels of S1P in the serum and tumor tissues post-treatment, correlating with the observed anti-tumor effects.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
